molecular formula C9H8F3I B6266617 4-ethyl-2-iodo-1-(trifluoromethyl)benzene CAS No. 1369924-13-9

4-ethyl-2-iodo-1-(trifluoromethyl)benzene

Cat. No.: B6266617
CAS No.: 1369924-13-9
M. Wt: 300.1
InChI Key:
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Description

4-ethyl-2-iodo-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 4-ethyl-1-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. Another method includes the use of Suzuki-Miyaura coupling, where a boron reagent is coupled with an aryl halide under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

4-ethyl-2-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups can enhance the compound’s reactivity and stability in various chemical reactions .

Properties

CAS No.

1369924-13-9

Molecular Formula

C9H8F3I

Molecular Weight

300.1

Purity

95

Origin of Product

United States

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